REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]([OH:10])CO)=[CH:5][N:4]=[C:3]1[N+:11]([O-:13])=[O:12].CO>O>[CH3:1][N:2]1[C:6]([CH:7]=[O:10])=[CH:5][N:4]=[C:3]1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1C(CO)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NaIO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered off
|
Type
|
WASH
|
Details
|
washed with methanol which
|
Type
|
ADDITION
|
Details
|
is then added to the filtrate
|
Type
|
CUSTOM
|
Details
|
By evaporation to dryness under vacuum a residue
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
EXTRACTION
|
Details
|
is extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After concentration of the collected extracts, a crystalline product is obtained
|
Type
|
CUSTOM
|
Details
|
which after recrystallization from ethyl acetate melts at 114°-115° C
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1C=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |